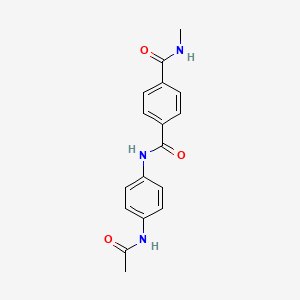
N~1~-(4-Acetamidophenyl)-N~4~-methylbenzene-1,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(4-Acetamidophenyl)-N~4~-methylbenzene-1,4-dicarboxamide is an organic compound with a complex structure that includes both acetamide and benzene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Acetamidophenyl)-N~4~-methylbenzene-1,4-dicarboxamide typically involves the reaction of 4-acetamidophenylamine with methylbenzene-1,4-dicarboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bonds. The reaction conditions may include elevated temperatures and specific solvents to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of solid-supported catalysts and optimized reaction conditions can lead to high selectivity and yield, making the process economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-Acetamidophenyl)-N~4~-methylbenzene-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products .
Scientific Research Applications
N~1~-(4-Acetamidophenyl)-N~4~-methylbenzene-1,4-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its analgesic and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of N1-(4-Acetamidophenyl)-N~4~-methylbenzene-1,4-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act on cyclooxygenase enzymes to exert anti-inflammatory effects or interact with bacterial cell walls to exhibit antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Acetamidophenyl)-N-{1-(4-methoxyphenyl)-2-[(2-methyl-2-butanyl)amino]-2-oxoethyl}-N’-(5-methyl-1,2-oxazol-3-yl)succinamide
- N-{1-[(4-Acetamidophenyl)sulfonyl]-4-piperidinyl}-3,4-dichlorobenzamide
- N-[1-(4-acetamidophenyl)ethylideneamino]cyclopentanecarboxamide
Uniqueness
N~1~-(4-Acetamidophenyl)-N~4~-methylbenzene-1,4-dicarboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
88542-59-0 |
|---|---|
Molecular Formula |
C17H17N3O3 |
Molecular Weight |
311.33 g/mol |
IUPAC Name |
4-N-(4-acetamidophenyl)-1-N-methylbenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C17H17N3O3/c1-11(21)19-14-7-9-15(10-8-14)20-17(23)13-5-3-12(4-6-13)16(22)18-2/h3-10H,1-2H3,(H,18,22)(H,19,21)(H,20,23) |
InChI Key |
ZBLLATJUOTYTLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


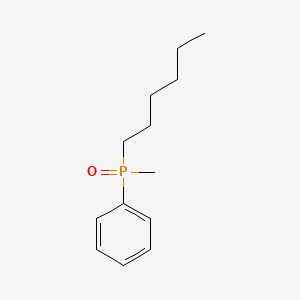
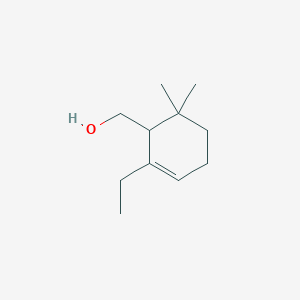
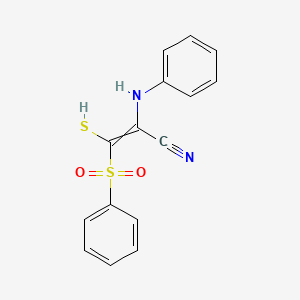
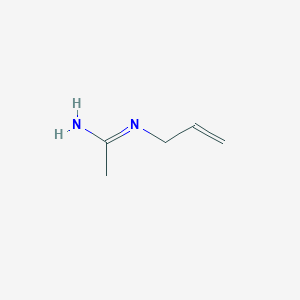
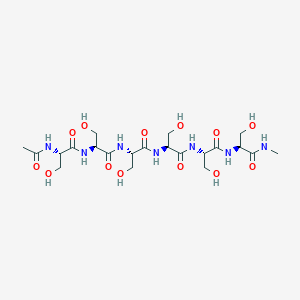
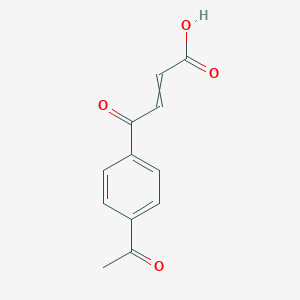
![2-{[2-Methyl-2-(prop-2-en-1-yl)cyclohex-3-en-1-yl]oxy}ethan-1-ol](/img/structure/B14391337.png)
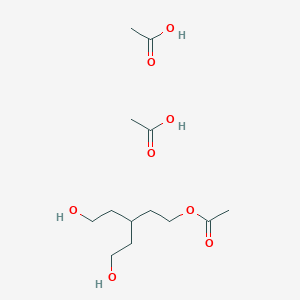
![1-[1,1-Bis(4-chlorophenyl)but-3-yn-1-yl]-1H-1,2,4-triazole](/img/structure/B14391341.png)
![1-(2-Phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B14391344.png)
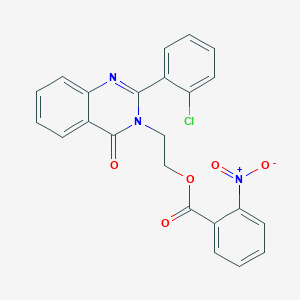
![1,1'-(Propane-1,3-diyl)bis[4-(methylsulfanyl)pyrimidine-2(1H)-thione]](/img/structure/B14391363.png)
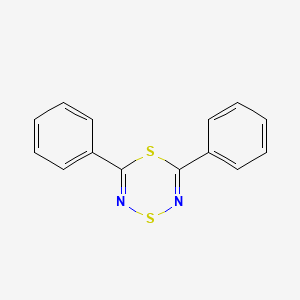
![Ethyl 2-cyano-3-[(furan-2-yl)oxy]prop-2-enoate](/img/structure/B14391375.png)
